N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide
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Overview
Description
N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound with a unique structure that includes a brominated pyrimidine ring, a piperidine ring, and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps, starting with the bromination of a pyrimidine derivative. The brominated pyrimidine is then reacted with a piperidine derivative under specific conditions to form the intermediate compound. Finally, the cyclopropanesulfonamide group is introduced through a sulfonation reaction. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyrimidine ring and the piperidine ring are key structural features that enable the compound to bind to its targets and exert its effects. The exact pathways and molecular interactions are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or modulate receptor activity.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide
- N-{1-[5-fluoro-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide
- N-{1-[5-iodo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide
Uniqueness
N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}cyclopropanesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the brominated pyrimidine ring, piperidine ring, and cyclopropanesulfonamide group provides a distinct structural framework that sets it apart from other similar compounds.
Properties
Molecular Formula |
C13H19BrN4O2S2 |
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Molecular Weight |
407.4 g/mol |
IUPAC Name |
N-[1-(5-bromo-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C13H19BrN4O2S2/c1-21-13-15-8-11(14)12(16-13)18-6-4-9(5-7-18)17-22(19,20)10-2-3-10/h8-10,17H,2-7H2,1H3 |
InChI Key |
RMEGURZVWSBIBW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCC(CC2)NS(=O)(=O)C3CC3)Br |
Origin of Product |
United States |
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